N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a biphenyl carboxamide core linked to a thiazole ring substituted with a 7-methoxybenzofuran moiety. This structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets. The methoxy group on the benzofuran enhances solubility and modulates electronic properties, while the thiazole and biphenyl groups contribute to steric and π-π stacking interactions.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S/c1-29-21-9-5-8-19-14-22(30-23(19)21)20-15-31-25(26-20)27-24(28)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWLUEBYAWOPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the coupled intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzofuran and thiazole rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Biphenyl Carboxamide Cores
The biphenyl carboxamide scaffold is widely explored in medicinal chemistry. Key derivatives include:
Key Differences :
- The 7-methoxy group on benzofuran may improve solubility compared to non-polar substituents in analogs like compound 8 .
Thiazole-Containing Analogues
Thiazole rings are common in bioactive compounds due to their electron-rich nature and ability to engage in hydrophobic interactions. Notable examples include:
Key Differences :
Sulfonamide vs. Carboxamide Derivatives
Sulfonamide and carboxamide groups are both critical for hydrogen bonding but differ in electronic effects:
Key Differences :
Methoxy-Substituted Heterocycles
Methoxy groups influence solubility and electronic properties. Comparisons include:
Key Differences :
- The 7-methoxy position on benzofuran (target compound) may optimize steric and electronic effects for target binding compared to 2- or 4-methoxy substitutions in analogs .
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS Number: 921869-32-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 921869-32-1 |
The structure includes a thiazole ring, a methoxybenzofuran moiety, and a biphenyl carboxamide, which may contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs are effective against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.
In one study, compounds were evaluated for their cytotoxic effects on MCF-7 cells using MTT assays. The results indicated a dose-dependent increase in cytotoxicity, with some compounds demonstrating IC values in the micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
The compound's thiazole component is associated with antimicrobial properties. Similar thiazole-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, one study reported an MIC of 3.125 mg/mL against Bacillus subtilis . The presence of the methoxybenzofuran moiety may enhance this activity due to its ability to interact with microbial targets.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory potential. Compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators in vitro, indicating a possible therapeutic role in conditions characterized by inflammation .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells
-
Antimicrobial Screening
- Compounds structurally related to this compound were tested against various bacterial strains. Results showed that these compounds had varying degrees of effectiveness, with some exhibiting potent activity comparable to standard antibiotics .
- Mechanistic Studies
Q & A
Basic: What are the optimal synthetic strategies for preparing N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide?
The synthesis involves multi-step organic reactions. A typical approach includes:
- Step 1 : Preparation of the benzofuran core via cyclization of substituted phenols under acidic conditions .
- Step 2 : Thiazole ring formation using Hantzsch thiazole synthesis, combining the benzofuran intermediate with thiourea derivatives .
- Step 3 : Coupling the thiazole intermediate with biphenyl-4-carboxamide via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Key parameters include solvent choice (DMF or dichloromethane), temperature control (reflux for cyclization steps), and purification via column chromatography or recrystallization .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Essential methods include:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks, with emphasis on methoxy ( ppm) and thiazole protons ( ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H] at m/z 459.12) .
- X-ray Crystallography : For resolving stereochemistry, though limited by crystallinity challenges .
Advanced: How to resolve contradictions in NMR data when synthesizing derivatives with similar scaffolds?
Discrepancies in proton splitting or unexpected shifts often arise from:
- Conformational isomerism : Use variable-temperature NMR to identify dynamic processes .
- Impurity interference : Combine HPLC purification (C18 column, acetonitrile/water gradient) with H-C HSQC to assign ambiguous peaks .
For example, biphenyl rotational barriers can cause splitting in aromatic regions; DFT calculations (B3LYP/6-31G*) may predict preferred conformers .
Advanced: What experimental designs are recommended for evaluating its biological activity against cancer cell lines?
- In vitro assays : Use MTT or CellTiter-Glo® on panels (e.g., NCI-60) with dose-response curves (1–100 µM). Include controls for thiazole-mediated cytotoxicity (e.g., staurosporine) .
- Target engagement : Perform kinase profiling or thermal shift assays to identify binding partners (e.g., TRP channels) .
- SAR refinement : Compare IC values of analogs (Table 1) to optimize substituents on the benzofuran or thiazole moieties .
Table 1 : Analog Activity Comparison
| Analog Structure | IC (µM) | Key Modification |
|---|---|---|
| Biphenyl-4-carboxamide core | 12.3 | Reference compound |
| 7-Ethoxybenzofuran derivative | 8.7 | Increased lipophilicity |
| Thiazole replaced with oxazole | >50 | Loss of activity |
Basic: How to model the compound’s 3D conformation for docking studies?
- Software : Use Schrödinger Maestro or AutoDock Vina with the OPLS4 force field .
- Steps :
- Optimize geometry using DFT (B3LYP/6-31G*).
- Generate conformers via Monte Carlo sampling.
- Validate with overlay experiments (e.g., X-ray vs. computed structure) .
- Pitfalls : Solvent effects (include implicit solvation models like GB/SA) and protonation states at physiological pH .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations .
- Prodrug strategy : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or carboxamide moieties .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .
Basic: What are the stability considerations for long-term storage?
- Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions or photooxidation of the benzofuran ring .
- Storage : Lyophilized solid at -20°C in amber vials with desiccant. Monitor purity via HPLC every 6 months .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
- Core modifications : Systematically vary substituents on:
- Benzofuran (e.g., 7-methoxy → 7-ethoxy, 7-fluoro) .
- Thiazole (e.g., N-methylation, sulfur → oxygen substitution) .
- Assays : Test analogs in parallel for potency (IC), selectivity (kinase panels), and ADMET properties (e.g., microsomal stability) .
- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity .
Advanced: How to validate analytical methods for quantifying impurities in bulk samples?
- HPLC conditions : C18 column, 0.1% TFA in water/acetonitrile, UV detection at 254 nm .
- Validation parameters :
- Linearity (R > 0.99 for 0.1–100 µg/mL).
- LOD/LOQ (<0.1% w/w).
- Precision (RSD < 2% for intra-day/inter-day) .
- Impurity profiling : Identify byproducts (e.g., des-methyl analogs) via LC-MS/MS .
Advanced: How to reconcile contradictory bioactivity data between in vitro and in vivo models?
- Pharmacokinetics : Measure plasma exposure (AUC) and tissue distribution. Poor oral bioavailability may explain in vivo inefficacy .
- Metabolite interference : Perform hepatic microsome assays to identify active/inactive metabolites .
- Model selection : Use patient-derived xenografts (PDX) instead of immortalized cell lines for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
